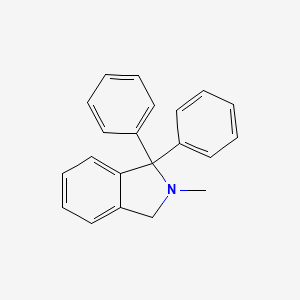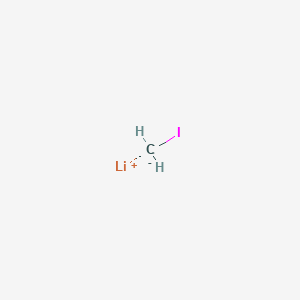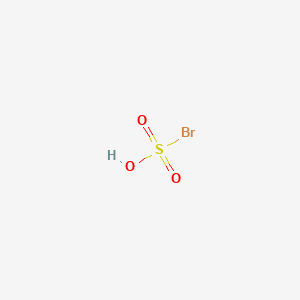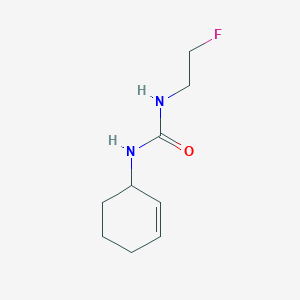
Pentanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanetriol, also known as pentane-1,3,5-triol, is an organic compound with the molecular formula C₅H₁₂O₃. It is a triol, meaning it contains three hydroxyl (OH) groups. This compound is a colorless, viscous liquid that is soluble in water and commonly used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanetriol can be synthesized through several methods. One common synthetic route involves the reduction of pentane-1,3,5-trione using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of pentane-1,3,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction efficiently converts the trione to this compound with high yield .
Chemical Reactions Analysis
Types of Reactions
Pentanetriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pentane-1,3,5-trione using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: As mentioned earlier, this compound can be synthesized through the reduction of pentane-1,3,5-trione.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Oxidation: Pentane-1,3,5-trione
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the reagents used
Scientific Research Applications
Pentanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: this compound is utilized in the study of enzyme kinetics and as a stabilizer for proteins and enzymes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanetriol largely depends on its interactions with other molecules. In biological systems, this compound can interact with enzymes and proteins, stabilizing their structures and enhancing their activity. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Glycerol (propane-1,2,3-triol): A triol with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.
Butanetriol (butane-1,2,4-triol): Another triol used in the synthesis of polymers and as a chemical intermediate.
Hexanetriol (hexane-1,2,6-triol): A triol used in the production of plasticizers and as a solvent.
Uniqueness of Pentanetriol
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its three hydroxyl groups provide multiple sites for chemical modification, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
31094-75-4 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
pentane-1,1,1-triol |
InChI |
InChI=1S/C5H12O3/c1-2-3-4-5(6,7)8/h6-8H,2-4H2,1H3 |
InChI Key |
FVGBHSIHHXTYTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



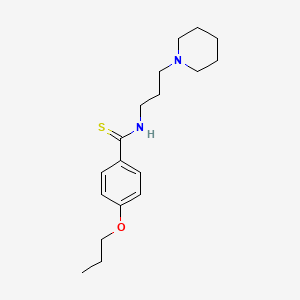

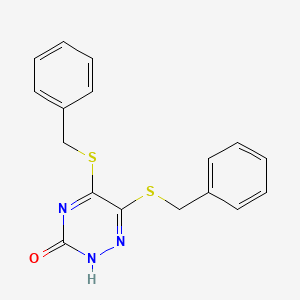
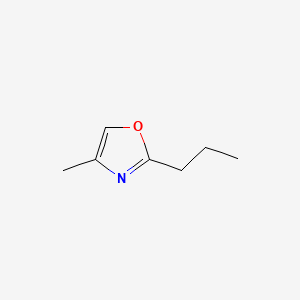
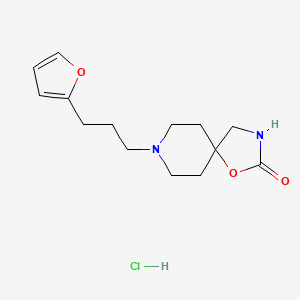
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
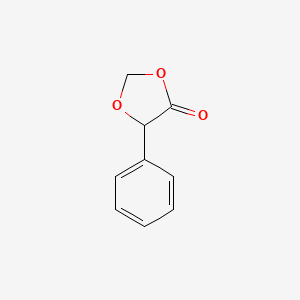
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

